molecular formula C5H4ClNO2 B13444100 Gimeracil-13C3

Gimeracil-13C3

Katalognummer: B13444100
Molekulargewicht: 148.52 g/mol
InChI-Schlüssel: ZPLQIPFOCGIIHV-VWNJCJTFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Gimeracil-13C3 is a labeled compound used primarily in scientific research. It is a derivative of Gimeracil, which is known for its role as a dihydropyrimidine dehydrogenase (DPD) inhibitor. This compound is often used in studies involving metabolic pathways and drug interactions, particularly in the context of cancer treatment.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Gimeracil-13C3 typically involves a multi-step process starting from 2,4-dimethoxypyridine. The process includes:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.

Analyse Chemischer Reaktionen

Types of Reactions

Gimeracil-13C3 undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions are common, particularly involving the chlorine atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide and sodium hydroxide are frequently employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce dechlorinated compounds.

Wissenschaftliche Forschungsanwendungen

Gimeracil-13C3 is widely used in scientific research, particularly in the following areas:

Wirkmechanismus

Gimeracil-13C3 functions by inhibiting the enzyme dihydropyrimidine dehydrogenase (DPD). This inhibition prevents the breakdown of fluorouracil, a chemotherapeutic agent, thereby increasing its concentration and effectiveness against cancer cells. The molecular target is the DPD enzyme, and the pathway involves the stabilization of fluorouracil levels in the body .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Gimeracil-13C3 is unique due to its specific role in inhibiting DPD and its application in enhancing the effectiveness of fluorouracil in cancer treatment. Its labeled form allows for precise tracking and study in metabolic research, making it invaluable in both clinical and laboratory settings.

Eigenschaften

Molekularformel

C5H4ClNO2

Molekulargewicht

148.52 g/mol

IUPAC-Name

5-chloro-4-hydroxy-(4,5,6-13C3)1H-pyridin-2-one

InChI

InChI=1S/C5H4ClNO2/c6-3-2-7-5(9)1-4(3)8/h1-2H,(H2,7,8,9)/i2+1,3+1,4+1

InChI-Schlüssel

ZPLQIPFOCGIIHV-VWNJCJTFSA-N

Isomerische SMILES

C1=[13C]([13C](=[13CH]NC1=O)Cl)O

Kanonische SMILES

C1=C(C(=CNC1=O)Cl)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.